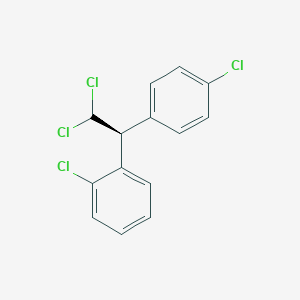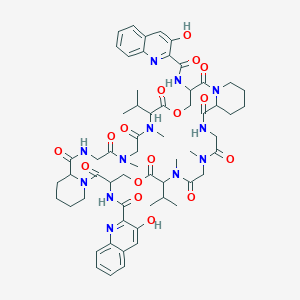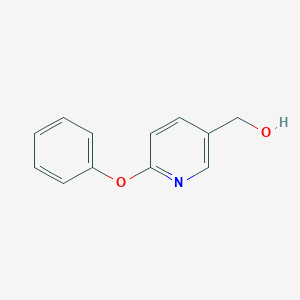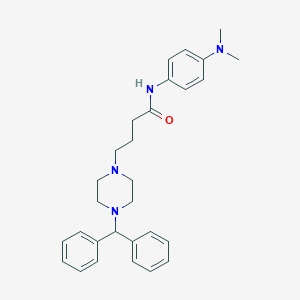
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-, commonly known as Compound X, is a synthetic compound used in scientific research. It is a potent and selective antagonist of a specific receptor in the brain, making it useful in studying the mechanisms of certain neurological disorders.
Mécanisme D'action
Compound X works by binding to and blocking the 5-HT2C receptor, which is a type of serotonin receptor. This receptor is found in the brain and is involved in the regulation of mood, appetite, and sleep. By blocking this receptor, Compound X can alter the activity of certain neurotransmitters, leading to changes in behavior and mood.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Compound X are still being studied. However, it has been shown to affect the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes can lead to alterations in mood, appetite, and sleep patterns.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its potency and selectivity for the 5-HT2C receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation is that the long-term effects of Compound X on the brain and behavior are not well understood.
Orientations Futures
There are several potential future directions for research involving Compound X. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Additionally, researchers may explore the effects of Compound X on other neurotransmitter systems and receptors in the brain. Finally, studies may investigate the long-term effects of Compound X on behavior and brain function.
Méthodes De Synthèse
The synthesis of Compound X involves several steps, including the reaction of piperazine with butyric anhydride, followed by the reaction of the resulting compound with 4-(dimethylamino)benzaldehyde and benzhydrol. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
Compound X has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep. As such, Compound X has been used to study the mechanisms of depression, anxiety, and other mood disorders.
Propriétés
Numéro CAS |
107314-46-5 |
|---|---|
Nom du produit |
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- |
Formule moléculaire |
C29H36N4O |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
4-(4-benzhydrylpiperazin-1-yl)-N-[4-(dimethylamino)phenyl]butanamide |
InChI |
InChI=1S/C29H36N4O/c1-31(2)27-17-15-26(16-18-27)30-28(34)14-9-19-32-20-22-33(23-21-32)29(24-10-5-3-6-11-24)25-12-7-4-8-13-25/h3-8,10-13,15-18,29H,9,14,19-23H2,1-2H3,(H,30,34) |
Clé InChI |
ZWNGUUDUVDOKPH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
107314-46-5 |
Synonymes |
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl) - |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



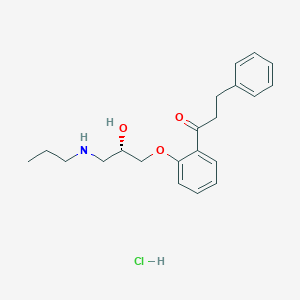


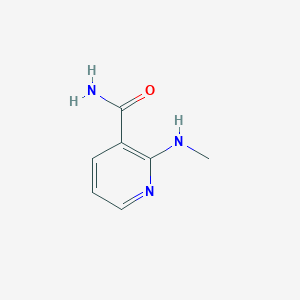

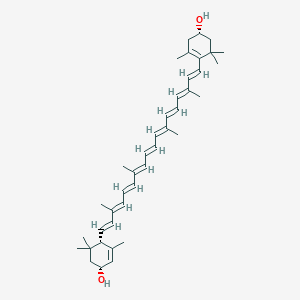
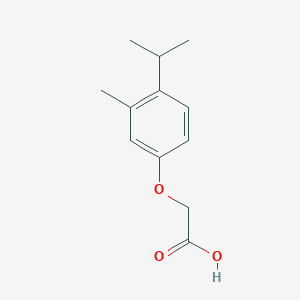
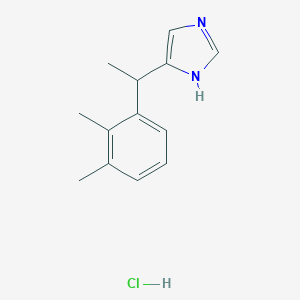
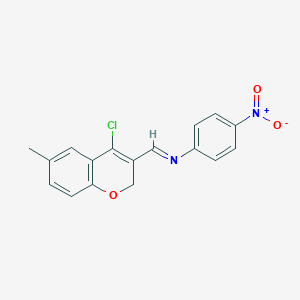
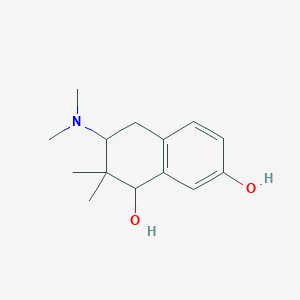
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
